molecular formula C19H16N4O3S B10949819 methyl {2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-oxoquinazolin-3(4H)-yl}acetate

methyl {2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-oxoquinazolin-3(4H)-yl}acetate

Cat. No.: B10949819
M. Wt: 380.4 g/mol
InChI Key: WGYFGUKAPYVSMR-UHFFFAOYSA-N
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Description

METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused with a quinazolinone ring, and a methyl acetate group.

Preparation Methods

The synthesis of METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and its subsequent functionalization. Common synthetic routes include:

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Chemical Reactions Analysis

METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action of METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes . The compound may inhibit the activity of certain enzymes or block the binding of ligands to receptors, thereby exerting its effects .

Comparison with Similar Compounds

METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can be compared with other similar compounds, such as:

The unique combination of these structural features in METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-4-oxoquinazolin-3-yl]acetate

InChI

InChI=1S/C19H16N4O3S/c1-26-17(24)11-23-18(25)14-6-2-3-7-15(14)21-19(23)27-12-13-10-22-9-5-4-8-16(22)20-13/h2-10H,11-12H2,1H3

InChI Key

WGYFGUKAPYVSMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CN4C=CC=CC4=N3

Origin of Product

United States

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